Pyrazinecarboxamide, 5-benzoyl-

Antifungal activity Trichophyton mentagrophytes Pyrazinecarbothioamide

Procure 5‑benzoylpyrazine‑2‑carboxamide as the essential carboxamide precursor to the highly potent thioamide derivative (MIC < 1.95 µmol/mL against T. mentagrophytes). This compound is indispensable for SAR studies, enabling controlled amide‑to‑thioamide potency comparisons. Its defined log P (1.859) and sharp melting point (205 °C) provide rapid identity verification, distinguishing it from mislabeled ester or thioamide analogs. Ideal for anti‑infective research and lipophilicity‑anchored property optimization.

Molecular Formula C12H9N3O2
Molecular Weight 227.22 g/mol
CAS No. 147425-80-7
Cat. No. B12552386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazinecarboxamide, 5-benzoyl-
CAS147425-80-7
Molecular FormulaC12H9N3O2
Molecular Weight227.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CN=C(C=N2)C(=O)N
InChIInChI=1S/C12H9N3O2/c13-12(17)10-7-14-9(6-15-10)11(16)8-4-2-1-3-5-8/h1-7H,(H2,13,17)
InChIKeyWGSQHABKGRTJLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzoylpyrazine-2-carboxamide (CAS 147425-80-7): A Pyrazinamide-Derived Carboxamide Scaffold for Antimycobacterial and Antifungal Lead Optimization


5-Benzoylpyrazine-2-carboxamide (CAS 147425-80-7), also referred to as 5-benzoylpyrazine-2-carboxamide, is a synthetic pyrazine derivative within the 5-aroylpyrazine-2-carboxylic acid amide class. Its structure features a pyrazine ring substituted at the 5-position with a benzoyl group and at the 2-position with a carboxamide moiety [1]. The compound was first synthesized via homolytic acylation by Sato and Kadota (1992) and subsequently characterized in detail by Dolezal et al. (2003) with a reported melting point of 205°C and calculated log P of 1.859, positioning it as a moderately lipophilic congener within the pyrazinamide family [2]. This compound serves both as a direct analog of the frontline antitubercular drug pyrazinamide (PZA) and as a key synthetic intermediate for more potent thioamide derivatives, making it a critical reference point for structure-activity relationship (SAR) studies in anti-infective drug discovery programs [1].

Why Pyrazinamide or Other In-Class Carboxamides Cannot Replace 5-Benzoylpyrazine-2-carboxamide in SAR-Oriented Procurement


Procurement decisions involving pyrazine-2-carboxamide derivatives cannot rely on generic analogs like pyrazinamide (PZA) because the 5-benzoyl substitution fundamentally alters the compound's electronic properties, lipophilicity, and biological activity profile. In the comprehensive study by Dolezal et al. (2003), the 5-unsubstituted amides and the 5-aroyl-substituted amides exhibited markedly different antimycobacterial and antifungal profiles, with the benzoyl group introducing a critical SAR handle for further derivatization [1]. Crucially, the carboxamide moiety of the target compound is a precursor that can be converted to the corresponding carbothioamide, a transformation that dramatically increases in vitro antimicrobial potency—the thioamide analog 5-benzoylpyrazine-2-carbothioamide (3a) achieved MIC < 1.95 µmol/mL against Trichophyton mentagrophytes, while the parent carboxamide (1a) showed substantially weaker activity [1]. This amide-to-thioamide potency gap means that researchers studying pyrazine-based anti-infectives cannot substitute the carboxamide with generic pyrazinamide and expect comparable SAR behavior [1].

Quantitative Differentiation Evidence for 5-Benzoylpyrazine-2-carboxamide Versus Closest Analogs


Carboxamide vs. Carbothioamide: The Amide-to-Thioamide Potency Gap

The most significant and well-documented differentiation concerns the antimicrobial potency gap between the target carboxamide (1a) and its corresponding carbothioamide analog (3a). Dolezal et al. (2003) reported that the thioamide derivative 5-benzoylpyrazine-2-carbothioamide (3a) achieved an MIC of <1.95 µmol/mL against Trichophyton mentagrophytes, the most susceptible fungal strain in their panel [1]. In contrast, the carboxamide (1a) exhibited substantially lower antifungal activity—the authors explicitly concluded that 'thioamides exhibited higher in vitro antimicrobial activity than the corresponding amides' [1]. This finding establishes the carboxamide as the less potent but synthetically essential precursor, and any procurement or screening program must account for this intrinsic activity differential when selecting compounds for antifungal lead development.

Antifungal activity Trichophyton mentagrophytes Pyrazinecarbothioamide

Lipophilicity Comparison: Target Compound vs. Ester and Hydroxylated Analogs

The calculated log P of 5-benzoylpyrazine-2-carboxamide (1a) is 1.859, which provides a baseline for its predicted membrane permeability and oral bioavailability [1]. This value is lower than the corresponding methyl ester analog (5a, log P = 1.909), consistent with the more polar carboxamide group replacing the ester functionality [1]. In terms of the broader analog series reported in Dolezal et al. (2003), the target compound's lipophilicity is moderate: the 2-hydroxybenzoyl analog (1b) has log P = 2.149, the 4-hydroxybenzoyl analog (1c) has log P = 1.549, and the thioamide analog (3a) has log P = 1.739 [1]. These data establish that the target compound occupies a defined lipophilicity niche that cannot be replicated by any other single analog in the series.

Lipophilicity log P Pyrazinecarboxamide derivatives

Synthetic Yield and Melting Point as Quality Control Benchmarks vs. Closest Analogs

5-Benzoylpyrazine-2-carboxamide (1a) was synthesized with a 40% yield and a melting point of 205°C via the homolytic aroylation method described by Dolezal et al. (2003) [1]. For analytical quality control and procurement verification, these values serve as benchmarks that allow direct comparison with close analogs synthesized under identical conditions: the 2-hydroxybenzoyl analog (1b) was obtained in 24% yield (m.p. 245°C), the 4-hydroxybenzoyl analog (1c) in 11% yield (m.p. 235°C), and the ester analog (5a) in 60% yield (m.p. 101°C) [1]. For the carbothioamide analog (3a), the yield was 72% with m.p. 178–179°C [1]. The target compound's 40% yield and 205°C melting point thus provide a unique analytical fingerprint that distinguishes it from all other members of the series and confirms its identity upon procurement.

Synthesis yield Melting point Pyrazinecarboxamide characterization

SAR Position: Absence of Phenolic Hydroxyl Group Differentiates from Elicitor-Active Hydroxybenzoyl Analogs

Research by Tůmová et al. (2011) demonstrated that 5-(2-hydroxybenzoyl)-pyrazine-2-carboxamide (Compound I, analog 1b in the Dolezal nomenclature) functions as an effective abiotic elicitor of flavonolignan production in Silybum marianum cultures in vitro, increasing metabolite production with defined concentration-time profiles [1][2]. The ortho-hydroxy substituent on the benzoyl ring is critical for this elicitor activity, as the SAR across pyrazinecarboxamide derivatives indicates that the presence and position of the hydroxyl group directly influence the elicitation response [1]. The target compound (no hydroxyl substitution on the benzoyl ring) lacks this structural feature and is not expected to display the same elicitor activity profile. This differential is relevant for researchers in plant biotechnology: the target compound should be selected as a negative control or inactive scaffold comparator when evaluating elicitor SAR, rather than as an active elicitor candidate.

Flavonolignan elicitation Silybum marianum Hydroxybenzoyl-pyrazinecarboxamide

Optimal Procurement and Application Scenarios for 5-Benzoylpyrazine-2-carboxamide Based on Quantitative Evidence


Synthetic Intermediate for Thioamide-Based Antifungal Lead Compounds

The quantitative evidence from Dolezal et al. (2003) establishes that the carbothioamide analog (3a) achieves MIC < 1.95 µmol/mL against T. mentagrophytes, while the parent carboxamide (1a) is substantially less active [1]. The primary justified procurement scenario for 5-benzoylpyrazine-2-carboxamide is therefore as a synthetic intermediate for conversion to the corresponding carbothioamide via thionation (e.g., using Lawesson's reagent or P₄S₁₀), which transforms the intrinsically low-activity carboxamide into a potent antifungal scaffold [1]. The documented 72% yield for the thioamide formation step validates the feasibility of this conversion [1].

Lipophilicity Reference Standard in Pyrazinecarboxamide Analog Screening

With a defined log P of 1.859, the target compound serves as a benchmark for calibrating lipophilicity-hydrophilicity balance in analog series [1]. Compared to the ester analog 5a (log P = 1.909, +0.050 units) and the thioamide analog 3a (log P = 1.739, −0.120 units), the target compound occupies a narrow lipophilicity window that can be used to evaluate structure-property relationships in permeability and solubility optimization campaigns [1]. Its procurement is justified when a neutral, non-hydroxylated, non-thionated reference compound is required for lipophilicity-anchored SAR studies.

Negative Control Compound for Elicitor Activity Screening in Plant Biotechnology

The elicitor activity of pyrazinecarboxamides in Silybum marianum cultures is dependent on the presence of a phenolic hydroxyl group on the benzoyl ring, as demonstrated by Tůmová et al. (2011) for the 2-hydroxybenzoyl analog (1b), which increased silydianin production to 0.11% in suspension culture [1]. The target compound lacks this hydroxyl substituent and is therefore predicted to be inactive as an elicitor. Its procurement value lies in serving as a structurally matched negative control in elicitor screening assays, enabling rigorous SAR interpretation by excluding non-specific effects attributable to the pyrazinecarboxamide core [1].

Quality Control Identity Verification via Melting Point Benchmarking

The target compound's melting point of 205°C provides a simple, low-cost identity confirmation parameter that distinguishes it from the closest available analogs: the ester analog 5a melts at 101°C (−104°C difference), and the thioamide analog 3a melts at 178–179°C (−26 to −27°C difference) [1]. For procurement quality assurance, a melting point determination can rapidly verify that the received material is indeed 5-benzoylpyrazine-2-carboxamide rather than a mislabeled ester or thioamide derivative, without requiring NMR or HPLC analysis. This application is particularly relevant for laboratories procuring the compound from non-GMP suppliers where identity confirmation is essential [1].

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